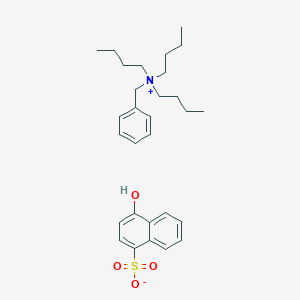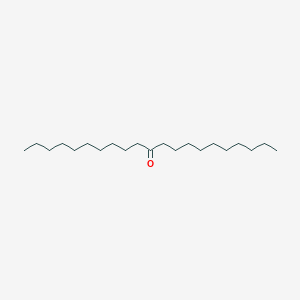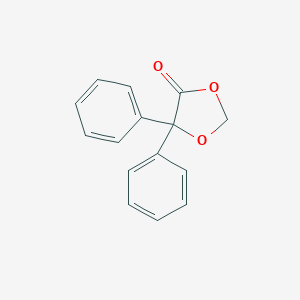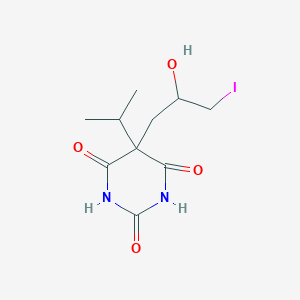
5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid, also known as pentobarbital, is a barbiturate drug that is widely used in scientific research. It is a central nervous system depressant that induces sedation and anesthesia. Pentobarbital is synthesized by reacting diethyl malonate with urea and iodopropanol.
Mécanisme D'action
Pentobarbital works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. Pentobarbital binds to GABA receptors and enhances the inhibitory effect of GABA, leading to sedation, hypnosis, and anesthesia.
Effets Biochimiques Et Physiologiques
Pentobarbital has a range of biochemical and physiological effects. It induces sedation, hypnosis, and anesthesia by depressing the activity of the central nervous system. It also has anticonvulsant properties and can be used to treat seizures. Pentobarbital can cause respiratory depression, hypotension, and cardiac arrest in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Pentobarbital is a useful tool for laboratory experiments because it induces a state of sedation and anesthesia that can be used to study the effects of drugs on the central nervous system. However, its use is limited by its potential side effects, including respiratory depression, hypotension, and cardiac arrest. It is also a controlled substance and requires a license to handle.
Orientations Futures
There are several future directions for research on 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl. One area of interest is the development of new barbiturate drugs that have fewer side effects and are safer to use. Another area of research is the development of new anesthesia techniques that do not require the use of barbiturate drugs. Finally, there is a need for further research on the biochemical and physiological effects of 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl to better understand its mechanisms of action.
Méthodes De Synthèse
The synthesis of 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl involves a series of chemical reactions. Diethyl malonate is reacted with urea and iodopropanol in the presence of sodium ethoxide to form 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid. The reaction is carried out under reflux for several hours until the desired product is obtained. The crude product is then purified by recrystallization to obtain pure 5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acidl.
Applications De Recherche Scientifique
Pentobarbital is widely used in scientific research as a sedative, hypnotic, and anesthetic agent. It is used to induce anesthesia in animals for surgical procedures and to euthanize laboratory animals. Pentobarbital is also used in neuroscience research to study the effects of drugs on the central nervous system.
Propriétés
Numéro CAS |
102585-91-1 |
|---|---|
Nom du produit |
5-(2-Hydroxy-3-iodopropyl)-5-isopropylbarbituric acid |
Formule moléculaire |
C10H15IN2O4 |
Poids moléculaire |
354.14 g/mol |
Nom IUPAC |
5-(2-hydroxy-3-iodopropyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C10H15IN2O4/c1-5(2)10(3-6(14)4-11)7(15)12-9(17)13-8(10)16/h5-6,14H,3-4H2,1-2H3,(H2,12,13,15,16,17) |
Clé InChI |
IBXFSFRDJYTSHK-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC(CI)O |
SMILES canonique |
CC(C)C1(C(=O)NC(=O)NC1=O)CC(CI)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
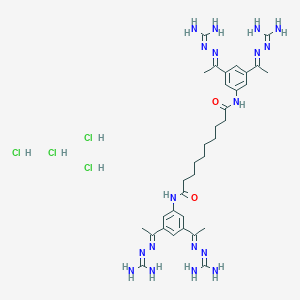
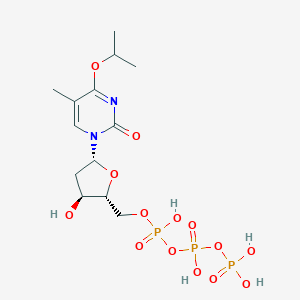

![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)


